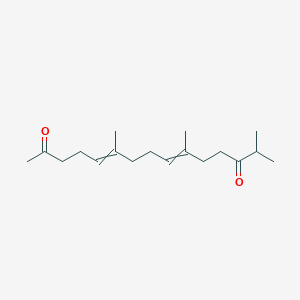![molecular formula C12H18S2 B14467081 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene CAS No. 67690-80-6](/img/structure/B14467081.png)
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene is a chemical compound with a unique spiro structure, characterized by the presence of sulfur atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of sulfur-containing reagents to introduce the dithia ring system. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithia ring system into simpler sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur-containing ring system can interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the ring system can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene: Similar structure but lacks the methylidene group.
1,4-Dithiaspiro[4.5]dec-6-ene-8-methanol: Contains a hydroxyl group instead of the methylidene group.
Uniqueness
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4This structural difference can influence its interaction with biological molecules and its behavior in chemical reactions .
Properties
CAS No. |
67690-80-6 |
|---|---|
Molecular Formula |
C12H18S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
7,9,9-trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H18S2/c1-9-7-12(13-5-6-14-12)8-11(3,4)10(9)2/h7H,2,5-6,8H2,1,3-4H3 |
InChI Key |
MRFQXBWJLYNZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CC(C1=C)(C)C)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


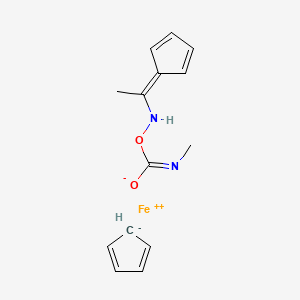
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
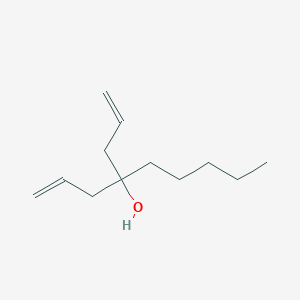
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
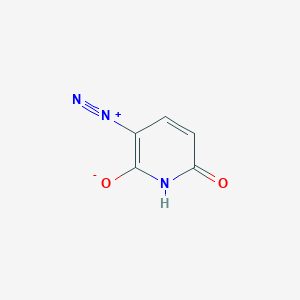
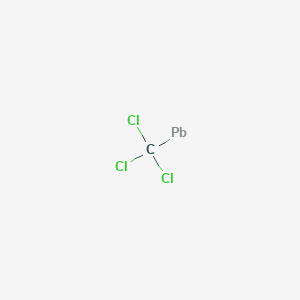
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
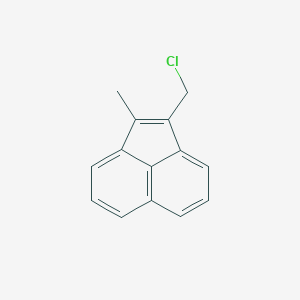
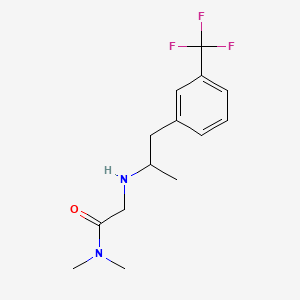
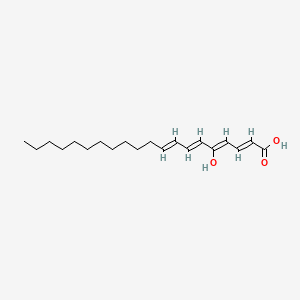
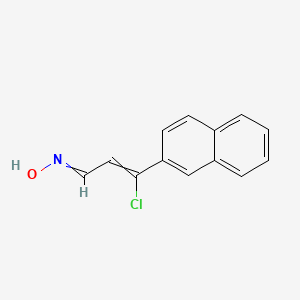
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
